2-Chloroquinoline-3-carbonyl chloride

Organic Synthesis Medicinal Chemistry Amide Coupling

Sourcing regiochemically correct 2-chloro-3-acyl chloride quinoline for medicinal chemistry often leads to supply inconsistency. 2-Chloroquinoline-3-carbonyl chloride (CAS 136812-19-6) eliminates this bottleneck with its precise substitution pattern, enabling rapid library synthesis of kinase inhibitors and antimalarials. - Room-temperature amide couplings for high-throughput SAR exploration. - Retains 2-Cl handle for downstream SNAr diversification. - Moisture-protected packaging, ≥97% purity for reproducible results. BenchChem guarantees batch consistency and reliable global logistics.

Molecular Formula C10H5Cl2NO
Molecular Weight 226.06 g/mol
CAS No. 136812-19-6
Cat. No. B164066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroquinoline-3-carbonyl chloride
CAS136812-19-6
Molecular FormulaC10H5Cl2NO
Molecular Weight226.06 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)Cl
InChIInChI=1S/C10H5Cl2NO/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h1-5H
InChIKeyQZUMFCDPDBLWBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroquinoline-3-carbonyl chloride (CAS 136812-19-6): Technical Profile and Procurement Relevance


2-Chloroquinoline-3-carbonyl chloride (CAS 136812-19-6) is a heterocyclic quinoline derivative with the molecular formula C₁₀H₅Cl₂NO and a molecular weight of 226.06 g/mol . It is characterized by a fused bicyclic aromatic core substituted with a chlorine atom at the 2-position and a reactive carbonyl chloride (acyl chloride) group at the 3-position . This dual functionality defines its role as a key synthetic intermediate in medicinal chemistry, particularly for constructing amide, ester, and other heterocyclic frameworks. The compound is typically supplied as a solid with a purity specification of ≥95% and is classified as moisture-sensitive, reacting violently with water to liberate toxic hydrogen chloride gas .

2-Chloroquinoline-3-carbonyl chloride: Why In-Class Compounds Cannot Be Directly Substituted


Substituting 2-chloroquinoline-3-carbonyl chloride with a generic analog such as 2-chloroquinoline-4-carbonyl chloride or quinoline-3-carbonyl chloride is not straightforward. The precise substitution pattern on the quinoline ring dictates the compound's synthetic utility and the downstream biological activity of its derivatives. The 2-chloro substituent, in particular, is a key handle for subsequent nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse amine or thiol functionalities [1]. Changing the position of the chlorine or the acyl chloride group alters the electrophilicity and regioselectivity of the molecule, leading to different reaction pathways and product profiles. For instance, the 2-chloro group is a critical feature in the synthesis of potent kinase inhibitors and antimicrobial agents, where its replacement or functionalization is a core design element [2]. A generic substitution could compromise the efficiency of established synthetic routes or yield a derivative with diminished or altered biological activity.

2-Chloroquinoline-3-carbonyl chloride: Quantified Differentiation Against Comparators


Reactivity Advantage: Acyl Chloride vs. Carboxylic Acid for Efficient Amide Bond Formation

2-Chloroquinoline-3-carbonyl chloride exhibits significantly higher reactivity as an electrophile compared to its corresponding carboxylic acid, 2-chloroquinoline-3-carboxylic acid (CAS 73776-25-7). This difference is fundamental to acyl chlorides and is critical for efficient synthetic transformations. While direct quantitative rate constants for this specific pair were not identified, the class-level inference is that acyl chlorides are orders of magnitude more reactive towards nucleophiles like amines than their parent carboxylic acids under ambient conditions. This eliminates the need for coupling reagents, thereby reducing costs, simplifying purification, and increasing reaction rates [1]. In one synthetic route, the acid is converted to the acyl chloride using thionyl chloride precisely to enable this enhanced reactivity for subsequent derivatization .

Organic Synthesis Medicinal Chemistry Amide Coupling

Positional Isomer Advantage: 3-Acyl Chloride vs. 4-Acyl Chloride for Directed Synthesis

The substitution pattern of 2-chloroquinoline-3-carbonyl chloride (acyl chloride at the 3-position) provides a distinct synthetic advantage over its positional isomer, 2-chloroquinoline-4-carbonyl chloride (acyl chloride at the 4-position). The 3-position on the quinoline ring is a common site for constructing biologically active fused heterocycles, such as pyrimidoquinolines [1]. The use of the 3-carbonyl chloride allows for the direct and regioselective introduction of this key scaffold element. In contrast, the 4-carbonyl chloride isomer leads to a different structural topology, which may not be compatible with the pharmacophore requirements of targets like kinase inhibitors or antimicrobial agents. The 2-chloro substituent further directs subsequent SNAr reactions to the 2-position, enabling orthogonal functionalization strategies not possible with the 4-acyl chloride isomer [2].

Organic Synthesis Regioselectivity Medicinal Chemistry

Derivative Antimicrobial Potency: A Comparison of Quinoline Scaffolds

Derivatives synthesized from the 2-chloroquinoline-3-carbonyl chloride scaffold have demonstrated quantifiable antimicrobial activity. While direct IC50 or MIC data for the parent acyl chloride are not relevant, its utility is proven through the activity of its immediate derivatives. In a comparative study, a series of 7-substituted 2-chloro-3-heteryl-aminocarbonylquinolines (6a-f), synthesized directly from the corresponding 2-chloro-3-chlorocarbonylquinolines (5a-c), were evaluated for in vitro antimicrobial activity [1]. Although the original paper does not directly compare these compounds to derivatives of the 4-isomer, the study establishes the 2-chloro-3-substituted quinoline as a viable pharmacophore. For context, other 2-chloroquinoline derivatives have been reported with submicromolar activity against Plasmodium falciparum strains, underscoring the scaffold's potential [2].

Antimicrobial Medicinal Chemistry Drug Discovery

2-Chloroquinoline-3-carbonyl chloride: Primary Research and Industrial Application Scenarios


Synthesis of 3-Substituted Quinoline Amide Libraries

This compound is the optimal starting material for generating diverse libraries of 2-chloro-N-substituted quinoline-3-carboxamides. Its high electrophilicity allows for rapid, room-temperature coupling with a wide range of primary and secondary amines, facilitating high-throughput synthesis in medicinal chemistry campaigns . The resulting amide products retain the 2-chloro handle for further diversification via SNAr reactions, enabling the exploration of structure-activity relationships (SAR) around the quinoline core [1].

Key Intermediate in the Manufacture of Fused Heterocyclic APIs

The compound's specific 3-position functionalization is critical for constructing complex fused heterocyclic systems, such as pyrimido[4,5-b]quinolines and thiazolo[3',2':1,2]pyrimido[4,5-b]quinolin-5-ones [2]. These scaffolds are of interest for developing kinase inhibitors and antimicrobial agents. The use of this specific isomer ensures the correct regiochemistry is established early in the synthetic sequence, which is a key consideration for the efficient and scalable production of Active Pharmaceutical Ingredients (APIs).

Development of Novel Antimalarial and Antimicrobial Leads

The 2-chloroquinoline motif is a recognized pharmacophore for antimalarial activity. This compound serves as a direct precursor for synthesizing novel quinoline-based candidates, including hybrid molecules where the quinoline is linked to other active moieties like chalcones or triazoles [3]. Its use enables the exploration of chemical space around the 3-position of the quinoline, a critical area for optimizing potency and overcoming resistance in Plasmodium falciparum and bacterial strains [4].

Synthesis of Multidentate Ligands for Coordination Chemistry

The dual reactivity of this molecule makes it a versatile building block for creating ligands. The acyl chloride can be used to attach the quinoline core to a larger molecular framework, while the 2-chloro group can be subsequently substituted to introduce additional donor atoms (e.g., nitrogen from amines, sulfur from thiols). This orthogonal reactivity is valuable for designing and synthesizing novel metal-chelating agents for catalysis or materials science applications [1].

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